molecular formula C17H16N4O B8485082 1-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one

1-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one

Cat. No.: B8485082
M. Wt: 292.33 g/mol
InChI Key: MIJIZJMABDAXST-UHFFFAOYSA-N
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Description

1-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one is a complex organic compound that features an indole ring, a pyridine ring, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the indole and pyridine precursors, which are then subjected to a series of reactions including condensation, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

1-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The indole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the imidazolidinone ring.

    1-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-imine: Similar structure but with an imine group replacing the carbonyl group in the imidazolidinone ring.

Uniqueness

1-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

1-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one

InChI

InChI=1S/C17H16N4O/c1-12-4-6-18-11-16(12)21-9-8-20(17(21)22)14-3-2-13-5-7-19-15(13)10-14/h2-7,10-11,19H,8-9H2,1H3

InChI Key

MIJIZJMABDAXST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Synthesis routes and methods

Procedure details

10% NaOH solution (10 mL) was added to a solution of 1-(4-methyl-pyridin-3-yl)-3-[1-(toluene-4-sulfonyl)-1H-indol-6-yl]-imidazolidin-2-one (I-144a: 94 mg) in ethanol (10 mL). The resulting mixture was heated to reflux at 90° C. for 1 hour. The reaction was monitored by TLC (10% MeOH in CHCl3). The reaction mixture was concentrated and partitioned between ethylacetate and water. The organic layer was washed with water, brine solution, dried and concentrated. Purification by column chromatography on silica gel (2% MeOH in DCM) afforded 29 mg of the product (47.54% yield).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
1-(4-methyl-pyridin-3-yl)-3-[1-(toluene-4-sulfonyl)-1H-indol-6-yl]-imidazolidin-2-one
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
47.54%

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